3-Tert-butylpyridine-2-carboxylic acid;hydrochloride
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Overview
Description
3-Tert-butylpyridine-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is also known as 3-(tert-butyl)picolinic acid hydrochloride. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butylpyridine-2-carboxylic acid;hydrochloride typically involves the reaction of tert-butylpyridine with a carboxylating agent under controlled conditions. One common method is the reaction of tert-butylpyridine with carbon dioxide in the presence of a base, followed by acidification to obtain the carboxylic acid. The hydrochloride salt is then formed by reacting the carboxylic acid with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butylpyridine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Tert-butylpyridine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butylpyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. Its effects are mediated through its ability to form stable complexes and participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties.
3-Methylpyridine-2-carboxylic acid: Contains a methyl group instead of a tert-butyl group, leading to variations in reactivity and applications.
Uniqueness
3-Tert-butylpyridine-2-carboxylic acid;hydrochloride is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its chemical reactivity and stability. This structural feature makes it distinct from other pyridine derivatives and contributes to its specific applications in various fields.
Properties
IUPAC Name |
3-tert-butylpyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(2,3)7-5-4-6-11-8(7)9(12)13;/h4-6H,1-3H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTSZOTVVNZROW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CC=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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